Cas no 89940-48-7 (1-Heptanol, 7-iodo-)

1-Heptanol, 7-iodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748227-5g |
7-Iodoheptan-1-ol |
89940-48-7 | 98% | 5g |
¥29800.00 | 2024-04-26 | |
Key Organics Ltd | MS-21649-5G |
7-Iodoheptan-1-ol |
89940-48-7 | >95% | 5g |
£1704.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748227-1g |
7-Iodoheptan-1-ol |
89940-48-7 | 98% | 1g |
¥9856.00 | 2024-04-26 |
1-Heptanol, 7-iodo- 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
6. Book reviews
-
7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
1-Heptanol, 7-iodo-に関する追加情報
Professional Introduction to 1-Heptanol, 7-iodo (CAS No. 89940-48-7)
1-Heptanol, 7-iodo, with the chemical formula C7H15I, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 89940-48-7, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, featuring a heptyl chain substituted with an iodine atom at the 7th carbon position, makes it particularly valuable for various chemical transformations.
The significance of 1-Heptanol, 7-iodo lies in its utility as a building block in organic synthesis. The presence of the iodine atom introduces reactivity that can be leveraged through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl and heteroaryl systems. These reactions are widely employed in the development of pharmaceuticals, agrochemicals, and materials science. The compound's ability to participate in such transformations makes it an indispensable tool for chemists working on drug discovery and molecular engineering.
In recent years, there has been a surge in research focused on the development of novel methodologies for constructing complex molecular architectures efficiently. 1-Heptanol, 7-iodo has emerged as a key intermediate in these efforts. For instance, studies have demonstrated its application in the synthesis of macrocyclic compounds through palladium-catalyzed cyclization reactions. These macrocycles find applications in various fields, including catalysis and medicinal chemistry. The compound's role in facilitating such syntheses underscores its importance in modern chemical research.
The pharmaceutical industry has also recognized the potential of 1-Heptanol, 7-iodo in drug development. Researchers have explored its use in generating libraries of compounds for high-throughput screening. By leveraging its reactivity, scientists can rapidly assemble diverse molecular structures, which can then be tested for biological activity. This approach has been particularly effective in identifying lead compounds for therapeutic intervention. The compound's versatility ensures that it remains a cornerstone in medicinal chemistry innovation.
Advances in synthetic techniques have further enhanced the utility of 1-Heptanol, 7-iodo. For example, recent developments in transition metal catalysis have enabled more efficient and selective transformations involving this compound. Such improvements not only streamline synthetic routes but also reduce the environmental impact of chemical processes. These innovations align with the broader goal of sustainable chemistry, ensuring that valuable intermediates like 1-Heptanol, 7-iodo can be utilized responsibly.
The role of 1-Heptanol, 7-iodo extends beyond pharmaceutical applications into materials science. Its incorporation into polymers and coatings can impart unique properties such as enhanced thermal stability or improved adhesion. Researchers are exploring its potential use in developing advanced materials for electronics and nanotechnology. The compound's adaptability ensures that it remains relevant across multiple disciplines.
In conclusion, 1-Heptanol, 7-iodo (CAS No. 89940-48-7) is a multifaceted compound with broad applications in synthetic chemistry and beyond. Its reactivity and versatility make it an essential tool for researchers working on drug discovery, materials science, and industrial processes. As chemical methodologies continue to evolve, the importance of intermediates like 1-Heptanol, 7-iodo is likely to grow even further. The ongoing research into this compound highlights its enduring value and potential for future breakthroughs.
89940-48-7 (1-Heptanol, 7-iodo-) 関連製品
- 67133-88-4(1-Pentanol, 5-iodo-)
- 40145-10-6(1-Hexanol, 6-iodo-)
- 57395-49-0(1-Decanol, 10-iodo-)
- 79918-35-7(1-Octanol, 8-iodo-)
- 3210-08-0(4-iodobutan-1-ol)
- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)
- 565176-99-0((2S)-1-(4-chlorophenyl)propan-2-ol)
- 2171323-25-2(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)
- 2228415-31-2(3-fluoro-3-(1-methylcyclopropyl)propan-1-amine)
- 2137972-11-1(3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine)
